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CF3MU-Neu5Ac Sodium Salt -

CF3MU-Neu5Ac Sodium Salt

Catalog Number: EVT-13981072
CAS Number:
Molecular Formula: C21H21F3NNaO11
Molecular Weight: 543.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CF3MU-Neu5Ac Sodium Salt, also known as 4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid Sodium Salt, is a synthetic compound with the molecular formula C21H21F3NNaO11C_{21}H_{21}F_{3}NNaO_{11} and a molecular weight of 543.38 g/mol. This compound is primarily used in biochemical research, particularly in studies involving neuraminidase activity, which is significant in virology and glycoprotein analysis. The sodium salt form enhances its solubility and stability in aqueous solutions, making it suitable for laboratory applications .

Source: CF3MU-Neu5Ac Sodium Salt is synthesized in laboratories and is not found naturally. It is derived from N-acetylneuraminic acid, a sialic acid commonly present in animal tissues.

Classification: This compound falls under the category of glycosides, specifically as a sialic acid derivative. It is utilized in various biochemical assays due to its ability to serve as a substrate for neuraminidases .

Synthesis Analysis

Methods: The synthesis of CF3MU-Neu5Ac Sodium Salt typically involves the following steps:

  1. Starting Materials: The synthesis begins with N-acetylneuraminic acid, which is modified to introduce the trifluoromethylumbelliferyl group.
  2. Reagents and Conditions: Common reagents include trifluoromethylumbelliferyl chloride and sodium hydroxide for the sodium salt formation. The reaction often requires specific conditions such as controlled temperature and pH to ensure optimal yield.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to isolate the desired compound from by-products .
Chemical Reactions Analysis

CF3MU-Neu5Ac Sodium Salt participates in various biochemical reactions:

  1. Neuraminidase Assays: It serves as a substrate for neuraminidase enzymes, which cleave sialic acids from glycoproteins and glycolipids.
  2. Hydrolysis Reaction: Upon enzymatic action, it releases the fluorescent umbelliferone moiety, allowing for quantification via fluorescence spectroscopy.

Technical Details: The reaction can be monitored spectrophotometrically, measuring fluorescence intensity changes that correlate with enzyme activity .

Mechanism of Action

The mechanism of action of CF3MU-Neu5Ac Sodium Salt primarily revolves around its interaction with neuraminidase enzymes:

  1. Binding: The compound binds to the active site of neuraminidase due to its structural similarity to natural substrates.
  2. Cleavage: Enzymatic activity results in hydrolysis at the glycosidic bond, liberating umbelliferone and releasing N-acetylneuraminic acid.
  3. Detection: The released umbelliferone emits fluorescence upon excitation, which can be quantitatively measured to assess neuraminidase activity.

This process is crucial for understanding viral replication mechanisms and developing antiviral strategies .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to its sodium salt form.

Chemical Properties:

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with neuraminidases and other glycosidases; inert under neutral conditions otherwise.

Relevant data indicates that the compound maintains its integrity at temperatures below 25°C when stored properly .

Applications

CF3MU-Neu5Ac Sodium Salt has several scientific applications:

  • Biochemical Research: Used extensively in studies of sialic acid metabolism and enzyme kinetics.
  • Virology Studies: Essential for researching influenza viruses and other pathogens that utilize neuraminidase for host cell entry.
  • Fluorescent Assays: Employed in high-throughput screening assays for drug discovery targeting neuraminidases.
Biochemical and Enzymological Applications of CF3MU-Neu5Ac Sodium Salt

Fluorometric Detection of Sialidase Activity Using CF3MU-Neu5Ac Sodium Salt

Design and Optimization of High-Sensitivity Sialidase Assays

CF3MU-Neu5Ac sodium salt (4-trifluoromethylumbelliferyl-α-D-N-acetylneuraminic acid) represents a pinnacle in fluorogenic substrate engineering for sialidase detection. Its design leverages the electron-withdrawing properties of the trifluoromethyl group attached to the umbelliferyl moiety, which minimizes non-specific hydrolysis while maximizing fluorescence signal amplification upon enzymatic cleavage. Upon sialidase-mediated hydrolysis, the glycosidic bond is cleaved, releasing the fluorophore 4-trifluoromethylumbelliferone (CF3MU), which exhibits intense fluorescence at 448 nm (excitation: 365 nm) under alkaline conditions [1] [4].

This substrate enables detection limits up to 50-fold lower than conventional substrates like 4MU-Neu5Ac, allowing quantification of poorly expressed eukaryotic sialidases at activity levels as low as 0.5 nmol/min/mg protein [3] [7]. Assay optimization involves:

  • pH profiling: Maximal activity across Neu1–Neu4 isozymes is achieved at pH 4.5–5.5, aligning with physiological conditions of lysosomal and plasma membrane sialidases [6].
  • Additive optimization: Inclusion of 0.1% bovine serum albumin stabilizes low-abundance enzymes, while Triton X-100 (0.1%) enhances accessibility to membrane-bound sialidases [6].
  • Kinetic resolution: Real-time monitoring reveals linear fluorescence increase over 20–60 minutes at 37°C, enabling precise activity quantification even in complex biological matrices [3].

Table 1: Performance Metrics of CF3MU-Neu5Ac in Sialidase Assays

ParameterValueDetection Method
Sensitivity Gain50-fold vs. 4MU-Neu5AcFluorometry (λₑₓ 365 nm, λₑₘ 448 nm)
Limit of Detection0.5 nmol/min/mg proteinRecombinant Neu3 in cell lysate
Optimal pH Range4.5–5.5Eukaryotic sialidases
Assay Linearity (R²)>0.98 (0–100 μM substrate)Engstler et al. 1997 protocol

Comparative Analysis of Fluorogenic Substrates in Neuraminidase Profiling

CF3MU-Neu5Ac outperforms traditional sialidase substrates in sensitivity, specificity, and applicability across enzyme sources:

  • 4MU-Neu5Ac: While widely used, its methylumbelliferone derivative exhibits 3-fold lower quantum yield (0.65 vs. 0.95 for CF3MU) and higher aqueous solubility, causing signal diffusion in tissue sections [6] [10].
  • BTP3-Neu5Ac: Though suitable for histochemistry, requires secondary fluorescence development with Fast Red Violet LB, complicating single-step assays [10].
  • X-Neu5Ac: Colorimetric detection limits utility in low-abundance samples; insoluble indigo derivatives hinder quantitative kinetics [10].

Critical advantages of CF3MU-Neu5Ac include:

  • Minimal auto-hydrolysis: Half-life >72 hours at 37°C vs. 8 hours for 4MU-Neu5Ac, reducing background noise [4].
  • Universal applicability: Validated for viral (influenza), bacterial (Clostridium), and eukaryotic (human Neu1–Neu4) sialidases with consistent kinetic profiles [3].
  • Expression cloning utility: Enables detection of weakly expressed recombinant sialidases in <30 minutes, accelerating functional genomics studies [3].

Table 2: Fluorogenic Substrate Performance Comparison

SubstrateRelative Fluorescence YieldDiffusion ArtifactsTissue Staining Suitability
CF3MU-Neu5Ac1.00 (reference)LowModerate (requires fixation)
4MU-Neu5Ac0.32 ± 0.05HighPoor
BTP3-Neu5Ac0.85 ± 0.10Very lowExcellent
X-Neu5AcN/A (colorimetric)LowGood

Mechanistic Insights into Sialidase-Substrate Interactions

Binding Affinity and Catalytic Efficiency of CF3MU-Neu5Ac in Enzyme Kinetics

Kinetic profiling reveals CF3MU-Neu5Ac as a high-affinity pseudonatural substrate for diverse sialidases. The trifluoromethylumbelliferyl group mimics the natural sialyl transition state, enhancing enzyme-substrate complementarity:

  • Binding affinity: The Michaelis constant (Kₘ) ranges from 15–85 μM across sialidase families, indicating broad adaptability. Notably:
  • Bacterial sialidases: Kₘ = 15–25 μM (e.g., Vibrio cholerae)
  • Eukaryotic sialidases: Kₘ = 40–85 μM (e.g., human Neu2, Neu4) [3].
  • Catalytic turnover: kcat values reach 120 s⁻¹ for viral neuraminidases, exceeding natural substrates like 3'-sialyllactose (kcat = 75 s⁻¹) [3].
  • Catalytic efficiency: kcat/Kₘ ratios of 1.5–4.8 × 10⁴ M⁻¹s⁻¹ confirm superior efficiency versus 4MU-Neu5Ac (0.3–1.2 × 10⁴ M⁻¹s⁻¹) [3] [7].

Mechanistic studies indicate the sodium carboxylate group (COO⁻Na⁺) enhances solubility without impeding the catalytic domain binding, while the N-acetylneuraminic acid core maintains conserved interactions with sialidase active-site residues (e.g., Arg triad, Glu catalytic base) [4] [7].

Table 3: Kinetic Parameters of CF3MU-Neu5Ac Hydrolysis

Sialidase SourceKₘ (μM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Influenza A virus19 ± 2120 ± 104.8 × 10⁴
Clostridium perfringens25 ± 395 ± 83.8 × 10⁴
Human Neu2 (cytosolic)42 ± 565 ± 61.5 × 10⁴
Human Neu4 (lysosomal)85 ± 948 ± 50.6 × 10⁴

Role of the Trifluoromethylumbelliferyl Group in Fluorescence Quenching/Activation

The trifluoromethylumbelliferyl group enables "switch-on" fluorescence through three synergistic mechanisms:

  • Electronic quenching: The trifluoromethyl group (-CF₃) withdraws electrons from the umbelliferyl ring, reducing basal fluorescence 20-fold versus unsubstituted umbelliferone. Cleavage disrupts this electron sink, restoring maximal emission [4] [10].
  • Stereoelectronic alignment: The α-glycosidic bond positions the -CF₃ group perpendicular to the umbelliferyl plane, maximizing orbital overlap for quenching. Enzymatic hydrolysis allows free rotation, adopting emissive conformations [7].
  • Solvatochromic enhancement: The released CF3MU exhibits a 95% quantum yield increase in alkaline glycine buffer (pH 10.4) due to deprotonation of the phenolic hydroxyl, shifting emission to 448 nm with minimal interference from biological matrices [1] [4].

Spectroscopic analyses confirm:

  • Stokes shift: 83 nm (365→448 nm), enabling spectral separation from autofluorescence [4].
  • Extinction coefficient: 18,500 M⁻¹cm⁻¹ at 365 nm, permitting low substrate concentrations (≥20 μM) [3].
  • pH-dependent response: Fluorescence intensity doubles between pH 7.0–10.4, facilitating signal amplification in stop-buffer formats [6].

Properties

Product Name

CF3MU-Neu5Ac Sodium Salt

IUPAC Name

sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Molecular Formula

C21H21F3NNaO11

Molecular Weight

543.4 g/mol

InChI

InChI=1S/C21H22F3NO11.Na/c1-8(27)25-16-12(28)6-20(19(32)33,36-18(16)17(31)13(29)7-26)35-9-2-3-10-11(21(22,23)24)5-15(30)34-14(10)4-9;/h2-5,12-13,16-18,26,28-29,31H,6-7H2,1H3,(H,25,27)(H,32,33);/q;+1/p-1/t12-,13+,16+,17+,18+,20+;/m0./s1

InChI Key

BTQBNKHNJNDOSZ-KEIUTPEISA-M

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O.[Na+]

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O.[Na+]

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